molecular formula C14H12O2 B3115277 3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 208941-47-3

3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B3115277
CAS No.: 208941-47-3
M. Wt: 212.24 g/mol
InChI Key: WOYJUJLJMNXBOS-UHFFFAOYSA-N
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Description

3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde is a high-value biphenyl derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a hydroxymethyl group (-CH₂OH) at the 3' position and an aldehyde group (-CHO) at the 4 position of the biphenyl scaffold, making it a versatile building block for constructing more complex molecules. Applications and Research Value: The distinct functional groups on this biphenyl core allow it to undergo diverse chemical transformations. The aldehyde group is highly reactive and can participate in condensation reactions, such as the formation of Schiff bases, or serve as a precursor for reduction to alcohols or oxidation to carboxylic acids . The hydroxymethyl group can be further functionalized through etherification or esterification, or oxidized to an aldehyde or carboxylic acid . This reactivity profile makes this compound a critical intermediate in the synthesis of potential TRPV1 antagonists for neuropathic pain research and other pharmacologically active molecules. Research on closely related biphenyl-carbaldehyde structures indicates potential for exploring antibacterial and antitumor activities, although specific data for this isomer requires further investigation . Handling and Stability: To ensure the longevity and purity of the product, proper handling and storage are essential. It is recommended to store this compound under an inert atmosphere at low temperatures (2-8°C) to prevent degradation, such as the oxidation of the aldehyde group . Exposure to moisture should be minimized, and the use of amber vials is advised to protect against light-induced decomposition . Disclaimer: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-[3-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYJUJLJMNXBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228920
Record name 3′-(Hydroxymethyl)[1,1′-biphenyl]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208941-47-3
Record name 3′-(Hydroxymethyl)[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208941-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-(Hydroxymethyl)[1,1′-biphenyl]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing automated systems for reagent addition and reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 3’-(Carboxymethyl)-[1,1’-biphenyl]-4-carbaldehyde.

    Reduction: 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Reactivity and Functionalization

  • 3'-(Hydroxymethyl) derivative : The hydroxymethyl group facilitates esterification or oxidation to carboxylic acids, enabling tailored solubility for drug delivery systems .
  • Halogenated derivatives (Br, Cl) : Bromine and chlorine substituents enhance electrophilicity, making these compounds ideal for cross-coupling reactions (e.g., Suzuki, Heck) to build complex architectures .
  • Nitrone derivatives (BPMNs) : Exhibit potent neuroprotective effects in in vitro ischemia models, reducing neuronal damage by scavenging free radicals .

Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl group increases water solubility compared to halogenated or alkoxy-substituted analogs .
  • Thermal stability : Alkoxy derivatives (e.g., 4'-(decyloxy)) exhibit higher thermal stability due to van der Waals interactions in self-assembled structures .

Biological Activity

3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde is a compound that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological evaluations, and implications for medicinal chemistry, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of biphenyl derivatives followed by hydroxymethylation and aldehyde functionalization. While specific synthetic routes for this compound are not widely documented, similar compounds have been synthesized using methodologies such as:

  • Refluxing biphenyl derivatives with formaldehyde : This method often employs various catalysts to facilitate the reaction.
  • Hydroxymethylation reactions : Utilizing hydroxymethylating agents like paraformaldehyde to introduce the hydroxymethyl group at the 3' position.

Antimicrobial Activity

Research indicates that biphenyl derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

CompoundMIC (µg/mL)Target Organism
Compound A1.0Staphylococcus aureus
Compound B2.5Escherichia coli
Compound C0.5Bacillus cereus

While specific data for this compound is limited, its structural similarity to active biphenyl derivatives suggests potential antibacterial activity.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of biphenyl derivatives have been evaluated in various cancer cell lines. For example:

  • Case Study : A study evaluated a series of biphenyl derivatives for their cytotoxicity against human prostate cancer cell lines (DU145 and PC3). The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant antiproliferative activity compared to control treatments.
CompoundIC50 (µM)Cell Line
Compound D15DU145
Compound E25PC3

These findings suggest that this compound may also possess similar antitumor properties due to its structural characteristics.

The biological activity of biphenyl compounds is often attributed to their ability to interact with cellular targets such as:

  • DNA Topoisomerases : Inhibiting these enzymes can lead to DNA damage and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) : Some studies indicate that biphenyl derivatives can induce oxidative stress in cancer cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde?

  • Methodology : The synthesis typically involves three stages:

  • Biphenyl Core Formation : Use Suzuki-Miyaura coupling between a halogenated benzene (e.g., 4-bromo-benzaldehyde) and a boronic acid derivative (e.g., 3-hydroxymethylphenylboronic acid) with a palladium catalyst (e.g., Pd(PPh₃)₄) .
  • Hydroxymethyl Group Introduction : Formaldehyde or paraformaldehyde under basic conditions (e.g., K₂CO₃) can introduce the hydroxymethyl group at the 3' position via hydroxymethylation .
  • Aldehyde Protection/Deprotection : Protect the aldehyde during reactive steps (e.g., using ethylene glycol for acetal formation) to avoid side reactions .
    • Verification : Confirm regioselectivity via ¹H NMR (e.g., singlet for aldehyde proton at ~10 ppm) and mass spectrometry for molecular weight validation .

Q. What are the common chemical reactions of this compound in medicinal chemistry?

  • Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions, enabling carboxylate-based drug conjugates .
  • Reduction : The aldehyde group can be reduced to a primary alcohol with NaBH₄ or LiAlH₄, useful for prodrug strategies .
  • Nucleophilic Substitution : Fluorine or chlorine substituents (if present) undergo substitution with amines or thiols, aiding in structural diversification .

Q. How is purity assessed during synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1% threshold).
  • TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane 1:3).
  • Melting Point : Compare observed values with literature data (e.g., PubChem entries ).

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

  • Case Study : If one study reports anticancer activity (e.g., IC₅₀ = 5 μM) while another shows no efficacy:

  • Assay Optimization : Test under varying pH, serum concentrations, or cell passage numbers.
  • Metabolic Stability : Use liver microsomes to assess rapid degradation (e.g., t₁/₂ < 15 min) that may explain discrepancies .
  • Structural Confirmation : Re-analyze compound identity via X-ray crystallography to rule out isomerization .

Q. What strategies improve regioselectivity in electrophilic substitutions?

  • Directing Groups : Introduce a nitro group at the 4-position to direct electrophiles to the 3'-hydroxymethyl site, followed by reduction to remove the nitro group .
  • Temperature Control : Lower temperatures (−20°C) favor kinetic over thermodynamic products in Friedel-Crafts alkylation .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices for electrophilic attack .

Q. How does the hydroxymethyl group influence pharmacokinetics?

  • Solubility : LogP calculations (e.g., ChemAxon) show reduced hydrophobicity (LogP = 2.1 vs. 3.5 for non-hydroxymethyl analogs), improving aqueous solubility .
  • Metabolism : In vitro CYP450 inhibition assays (e.g., CYP3A4) reveal reduced metabolism compared to methyl or halogenated analogs, enhancing bioavailability .

Q. What experimental designs address low yields in cross-coupling reactions?

  • Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand for enhanced coupling efficiency (>80% yield vs. 50% with PPh₃) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h at 120°C, minimizing aldehyde degradation .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) protection for the hydroxymethyl group to prevent side reactions during coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde
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3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde

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